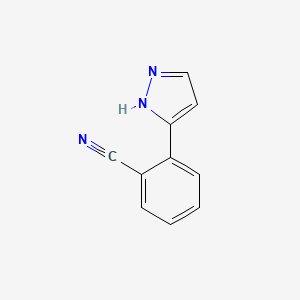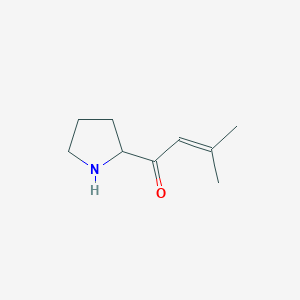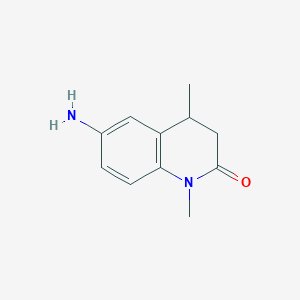![molecular formula C18H17NO4 B13180770 2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group attached to an amino group, and a carboxylic acid group on an indene backbone. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the indene ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes[][3].
Mécanisme D'action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene backbone but differs in the functional groups attached.
Benzyloxycarbonyl-protected amino acids: These compounds have a similar protective group but differ in the core structure.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)14-7-6-13-9-16(10-15(13)8-14)19-18(22)23-11-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,19,22)(H,20,21) |
Clé InChI |
YWPUOFSEEVCYNG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


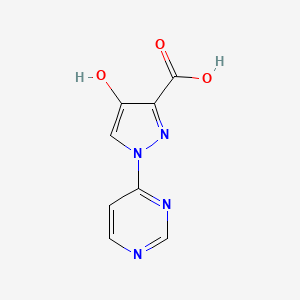
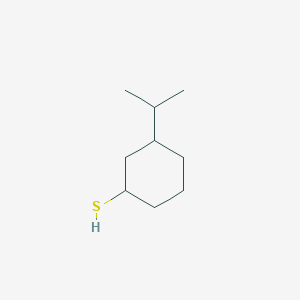
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
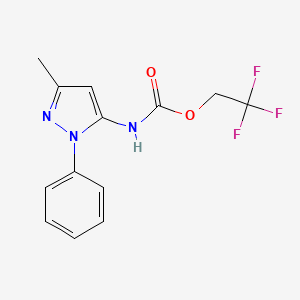
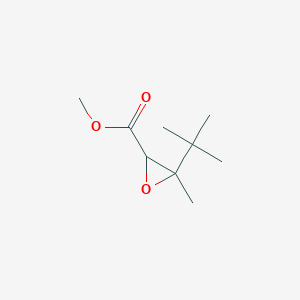
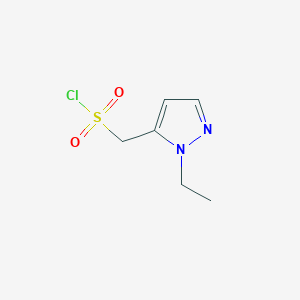
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)

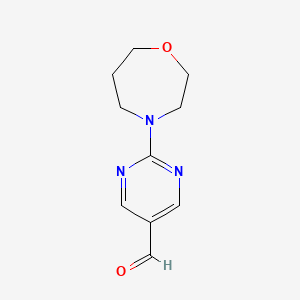
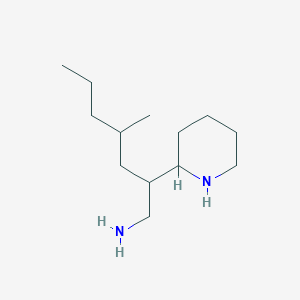
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
